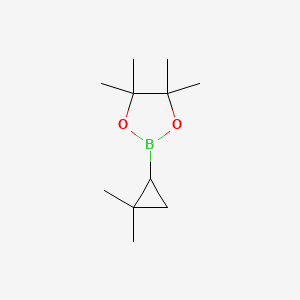
tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate, also known as tert-butyl 3-difluorocyclopropylazetidine-1-carboxylate (TBCA), is a novel, fluorinated azetidine-based compound that has been recently developed for use in a variety of scientific research applications. It is a versatile and highly reactive reagent, and is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals. TBCA has also been used in the study of enzyme-catalyzed reactions, and has been shown to have potential applications in drug discovery and development.
Wirkmechanismus
TBCA acts as a proton donor in the synthesis of organic compounds, and can be used to activate a variety of substrates. It has also been used to activate enzyme-catalyzed reactions, and is believed to promote the formation of reactive intermediates, which can then be used to synthesize a variety of products.
Biochemical and Physiological Effects
TBCA has been shown to have a variety of biochemical and physiological effects. In particular, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially have implications for the treatment of neurological disorders, such as Alzheimer’s disease. In addition, TBCA has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects.
Vorteile Und Einschränkungen Für Laborexperimente
TBCA has several advantages for use in laboratory experiments. It is highly reactive and can be used to synthesize a variety of organic compounds. It is also relatively inexpensive, and can be easily stored and handled. However, it is important to note that TBCA is a hazardous material, and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of TBCA in scientific research. It could be used to develop new drugs and other therapeutic agents, as well as to study the effects of enzyme-catalyzed reactions. It could also be used to develop new agrochemicals and other specialty chemicals. In addition, TBCA could be used to study the biochemical and physiological effects of other compounds, as well as to study the effects of environmental pollutants. Finally, TBCA could be used to study the effects of different types of stress on cells and organisms.
Synthesemethoden
TBCA can be synthesized from tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate 3-chlorocyclopropylazetidine-1-carboxylate (TCCA) using a two-step reaction. In the first step, TCCA is treated with a base, such as sodium hydroxide, to form an intermediate product, tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate 3-chlorocyclopropylazetidine-1-carboxylate monohydrate (TCCAM). In the second step, TCCAM is treated with a fluorinating agent, such as fluorine gas, to form the final product, TBCA.
Wissenschaftliche Forschungsanwendungen
TBCA has been used in a variety of scientific research applications, including in the synthesis of organic compounds, such as pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the study of enzyme-catalyzed reactions, and has been shown to have potential applications in drug discovery and development.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate involves the reaction of tert-butyl 3-aminocycloprop-1-ene-1-carboxylate with difluorocarbene generated in situ from chlorodifluoromethane and a strong base. The resulting difluorocyclopropene intermediate is then reacted with azetidine in the presence of a Lewis acid catalyst to yield the final product.", "Starting Materials": [ "tert-butyl 3-aminocycloprop-1-ene-1-carboxylate", "chlorodifluoromethane", "strong base", "azetidine", "Lewis acid catalyst" ], "Reaction": [ "Step 1: Generate difluorocarbene in situ by reacting chlorodifluoromethane with a strong base.", "Step 2: Add tert-butyl 3-aminocycloprop-1-ene-1-carboxylate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the organic layer.", "Step 4: React the difluorocyclopropene intermediate with azetidine in the presence of a Lewis acid catalyst.", "Step 5: Purify the product by column chromatography or recrystallization." ] } | |
CAS-Nummer |
2230802-80-7 |
Produktname |
tert-butyl 3-(3,3-difluorocycloprop-1-en-1-yl)azetidine-1-carboxylate |
Molekularformel |
C11H15F2NO2 |
Molekulargewicht |
231.2 |
Reinheit |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



